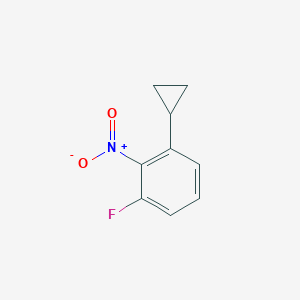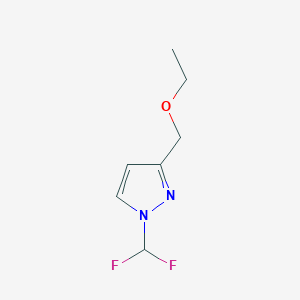
1-Cyclopropyl-3-fluoro-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-fluoro-2-nitrobenzene is a chemical compound with the CAS Number: 2366994-61-6 . It has a molecular weight of 181.17 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8FNO2/c10-8-3-1-2-7(6-4-5-6)9(8)11(12)13/h1-3,6H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at -20°C .Applications De Recherche Scientifique
1. Binding to GABAA/Benzodiazepine Receptor
A study demonstrated that compounds like 1-Cyclopropyl-3-fluoro-2-nitrobenzene can bind with high affinity to the GABAA/benzodiazepine receptor. These compounds, including variants of 1-fluoro-2-nitrobenzene, show a range of intrinsic efficacies as measured by specific binding ratios. This highlights their potential in neurological and psychological research (Tenbrink et al., 1994).
2. Synthesis and NMR Spectroscopy
Another study focused on the synthesis of 2-Fluoro-5-nitrobenzonitrile, a compound similar to this compound. This compound was reacted with various amines and amino acids, and the proton magnetic resonance spectra of the resulting compounds were analyzed. This research provides insights into the chemical properties and potential applications in organic synthesis (Wilshire, 1967).
3. Chemical Synthesis and Characterization
Research on 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a similar compound, included its synthesis and characterization using various methods like X-ray crystallography, NMR, EI-MS, and FT-IR. This study provides a framework for understanding the chemical properties and potential applications of this compound (Sweeney et al., 2018).
4. Electron Attachment Studies
The behavior of nitrobenzene derivatives, including those with fluorine substitutions like this compound, under electron attachment was studied. This research is crucial for understanding the electronic properties of these compounds, potentially relevant in material science and electronics (Asfandiarov et al., 2007).
5. Reactions with Cyclopropanol
A novel method for preparing aromatic compounds containing cyclopropoxy via nucleophilic aromatic substitution reaction of fluoroaromatic compounds with cyclopropanol was presented. This method could have implications for the synthesis of compounds like this compound (Jin et al., 2019).
Safety and Hazards
This compound is considered hazardous. It has the GHS07 pictogram and the signal word “Warning” is associated with it . Hazard statements include H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Precautionary statements include P280;P301+P312;P305+P351+P338, suggesting that protective gloves/eye protection should be worn, and in case of contact with skin or eyes, rinse cautiously with water .
Mécanisme D'action
Mode of Action
It’s known that nitrobenzenes can undergo various reactions, including nucleophilic aromatic substitution . The nitro group and fluorine atom in nitrobenzenes can be replaced by phenols in the presence of potassium carbonate .
Result of Action
The molecular and cellular effects of 1-Cyclopropyl-3-fluoro-2-nitrobenzene’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the activity of this compound .
Propriétés
IUPAC Name |
1-cyclopropyl-3-fluoro-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-8-3-1-2-7(6-4-5-6)9(8)11(12)13/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRHVSUMGHSRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2918296.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-cyclopropylethan-1-one](/img/structure/B2918299.png)

![2-({[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}carbonyl)thiophene](/img/structure/B2918304.png)
![N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2918308.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B2918310.png)




![Ethyl 4-[4-[(3-cyanothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2918316.png)
